molecular formula C12H12N2O B1283701 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 936074-69-0

7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B1283701
CAS No.: 936074-69-0
M. Wt: 200.24 g/mol
InChI Key: VSPRWBIYAAFWNR-UHFFFAOYSA-N
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Description

7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-amino-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPRWBIYAAFWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587993
Record name 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-69-0
Record name 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H NMR spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a tetrahydrocarbazole, is a scaffold found in numerous biologically active natural products and synthetic molecules.[1] The presence of both an amino group and a keto group on this framework suggests a potential for diverse pharmacological activities, making its unambiguous structural elucidation paramount for drug discovery and development programs.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful tools for the structural analysis of organic molecules. This guide provides a detailed technical overview of the ¹H NMR spectrum of this compound, offering a predictive analysis based on foundational NMR principles and data from structurally related analogs. We will delve into the expected chemical shifts, coupling constants, and signal multiplicities, providing a rationale for these predictions. Furthermore, a comprehensive, field-tested protocol for acquiring a high-quality ¹H NMR spectrum of this compound is presented, ensuring researchers can confidently validate their synthetic products.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the first step in interpreting its NMR spectrum. Below is the chemical structure of this compound with the standard numbering system for the carbazole ring.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, amine, imine, and aliphatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing keto group, as well as the overall architecture of the fused ring system. The following analysis is based on a standard NMR solvent such as DMSO-d₆, which is capable of dissolving the polar compound and allows for the observation of exchangeable protons (NH and NH₂).

Aromatic Region (δ 6.0 - 8.0 ppm)

The aromatic portion of the molecule consists of three protons on the benzene ring at positions 5, 6, and 8. The amino group at C7 and the fusion of the pyrrole ring significantly influence their chemical shifts.

  • H-5: This proton is expected to appear as a doublet. It is ortho to the C4b-C5 bond and meta to the amino group. Its chemical shift will be influenced by the overall aromatic system.

  • H-6: This proton is ortho to the electron-donating amino group, which will cause a significant upfield shift (to a lower ppm value) compared to an unsubstituted carbazole. It is expected to appear as a doublet.

  • H-8: This proton is meta to the amino group and will be less affected by its electron-donating nature compared to H-6. It is expected to appear as a singlet or a narrowly split doublet.

Amine and Imine Protons (Variable Chemical Shifts)
  • N₉-H (Imine Proton): The proton on the pyrrole nitrogen is expected to be a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is typically observed in the downfield region, often above 10 ppm.

  • C₇-NH₂ (Amino Protons): The two protons of the amino group will likely appear as a broad singlet. The electron-donating nature of the amino group to the aromatic ring can lead to some degree of restricted rotation, potentially resulting in two separate signals under certain conditions, although a single broad peak is more common. Their chemical shift is also highly variable.

Aliphatic Region (δ 2.0 - 4.0 ppm)

The tetrahydro portion of the carbazole ring contains three sets of methylene protons at positions 2, 3, and 4.

  • H-2 (Methylene Protons): These protons are adjacent to the C1 carbonyl group. The electron-withdrawing nature of the carbonyl will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to the other methylene groups. They are expected to appear as a triplet, being coupled to the H-3 protons.

  • H-3 (Methylene Protons): These protons are adjacent to both the H-2 and H-4 methylene groups. They will appear as a multiplet due to coupling with both neighboring sets of protons.

  • H-4 (Methylene Protons): These protons are adjacent to the C4a carbon, which is part of the aromatic system. This proximity to the aromatic ring will cause some deshielding. They are expected to appear as a triplet, being coupled to the H-3 protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in DMSO-d₆.

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.0-7.2d~8.0
H-6~6.3-6.5d~8.0
H-8~6.8-7.0s or d~2.0
C₇-NH₂~4.5-5.5br s-
N₉-H~10.5-11.5br s-
H-4~2.8-3.0t~6.0
H-2~2.5-2.7t~6.0
H-3~2.0-2.2m-

Note: These are predicted values and may vary based on the specific experimental conditions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

I. Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (ideally >95%). Impurities can introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for this compound due to its ability to dissolve polar molecules and its high boiling point, which reduces evaporation. Importantly, it allows for the observation of exchangeable N-H protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for modern NMR spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Most high-quality NMR solvents contain TMS. If not, a small amount can be added.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Any contaminants on the tube can interfere with the spectrum.

II. NMR Spectrometer Setup and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse experiment is a good starting point for quantitative measurements.
Number of Scans (NS) 16This is typically sufficient for a sample of this concentration. Increase if the signal-to-noise ratio is low.
Acquisition Time (AQ) ~4 secondsA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2 secondsA sufficient delay ensures that the nuclei have returned to equilibrium before the next pulse, which is important for accurate integration.
Spectral Width (SW) 16 ppmThis range will encompass all expected proton signals, from the downfield imine proton to the upfield aliphatic protons.
Temperature 298 K (25 °C)Standard room temperature is suitable. Temperature can affect the chemical shifts of exchangeable protons.
III. Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation. This will improve the signal-to-noise ratio with a minimal loss of resolution.

  • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure the baseline is flat.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used.

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. The integration values should be consistent with the number of protons in the molecule.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing pure High Purity Analyte dissolve Dissolve in DMSO-d6 with TMS pure->dissolve tube Transfer to NMR Tube dissolve->tube instrument Setup Spectrometer Parameters tube->instrument acquire Acquire FID Data instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS baseline->reference integrate Integrate Signals reference->integrate analysis Spectral Analysis and Interpretation integrate->analysis

Figure 2: A comprehensive workflow for the acquisition and processing of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be rich in information, with distinct signals for each of the non-equivalent protons. A thorough understanding of the substituent effects and the underlying NMR principles allows for a confident prediction and interpretation of the spectrum. By following the detailed experimental protocol provided, researchers can acquire high-quality data, enabling the unambiguous structural confirmation of this important synthetic molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel carbazole derivatives for potential therapeutic applications.

References

  • Indian Journal of Chemistry. (2004). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

  • ResearchGate. (2017). 1 H-NMR spectrum of compound (7). Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

  • ResearchGate. (2010). 1 H-NMR spectrum of carbazole. Retrieved from [Link]

  • ResearchGate. (2014). The synthesis and the spectral characterization of some derivated substituted benzamides of 7-metoxi-9-amino-1,2,3,4-tetrahydroacridine. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • National Institutes of Health. (2013). (E)-2-[(Furan-2-yl)methylidene]-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

  • ResearchGate. (2002). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Retrieved from [Link]

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  • National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • ResearchGate. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

  • MDPI. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • MDPI. (2020). 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one. Retrieved from [Link]

  • Wikipedia. (2025). Tetrahydrocarbazole. Retrieved from [Link]

  • ResearchGate. (2012). 7-Phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a][3][4][5]triazin-2-imine. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles.. Retrieved from [Link]

  • International Union of Crystallography. (2015). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry

The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone in drug discovery, renowned for its presence in a multitude of naturally occurring and synthetic bioactive compounds.[1][2] Its rigid, planar structure and ability to intercalate into DNA, coupled with its capacity for diverse functionalization, have rendered it a "privileged scaffold." This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas, including cancer, neurodegenerative disorders, and microbial infections.[3] The specific compound of interest, 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, presents a unique combination of a partially saturated carbazole core, a key amino group, and a ketone functionality. This distinct structural arrangement suggests a high potential for specific interactions with various biological targets, warranting a systematic and in-depth investigation into its therapeutic promise.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not follow a rigid template but will instead provide a strategic roadmap for the identification and validation of the most promising therapeutic targets for this compound. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system, grounded in established scientific principles.

Part 1: Structural Insights and Postulated Therapeutic Arenas

The chemical architecture of this compound offers several clues to its potential biological activity. The tetrahydrocarbazole core provides a rigid scaffold, while the 7-amino group can act as a hydrogen bond donor and a site for further chemical modification. The 1-keto group can participate in hydrogen bonding as an acceptor. This combination of features suggests potential interactions with a variety of enzyme active sites and receptor binding pockets.

Based on the extensive literature on related carbazole derivatives, we can postulate three primary therapeutic arenas for this compound:

  • Oncology: The anticancer potential of carbazoles is well-documented.[3][4] The structural similarity of our lead compound to known inhibitors of key cancer-related pathways makes this a primary area of investigation.

  • Neuroprotection: Aminocarbazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and in mitigating ischemic brain injury.[5][6] The presence of the amino group on the carbazole scaffold is a key feature in this regard.

  • Antimicrobial and Anti-inflammatory: The broad-spectrum antimicrobial and anti-inflammatory properties of carbazoles offer another avenue for exploration.[1][7]

The following sections will detail the most promising molecular targets within these therapeutic areas and provide a comprehensive guide to their experimental validation.

Part 2: High-Priority Therapeutic Targets and Validation Strategies

This section outlines a multi-pronged approach to target identification and validation, focusing on the most plausible targets based on the structure of this compound and the known pharmacology of related compounds.

Oncology: Targeting Uncontrolled Cell Proliferation

The fight against cancer remains a primary focus of drug discovery. Carbazole derivatives have been shown to interfere with multiple pathways essential for tumor growth and survival.[3][4]

Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers.[9] The structural features of our lead compound, particularly the carbazolone core, suggest its potential as a kinase inhibitor.

Signaling Pathway Overview:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow:

Kinase_Assay_Workflow Start Start: Compound Synthesis & Purification BiochemAssay Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™) Start->BiochemAssay CellBasedAssay Cell-Based Phosphorylation Assay (e.g., Western Blot, TR-FRET) BiochemAssay->CellBasedAssay Confirm cellular activity CellProAssay Cell Proliferation Assay (MTT/XTT) CellBasedAssay->CellProAssay Assess functional outcome End End: Lead Optimization CellProAssay->End

Caption: Workflow for kinase inhibitor validation.

Detailed Protocols:

  • Protocol 2.1.1a: In Vitro Kinase Inhibition Assay (TR-FRET) This assay provides a high-throughput method to assess the direct inhibition of PI3K or Akt kinase activity.[9][10]

    • Reagents: Recombinant human PI3K/Akt enzyme, GFP-tagged substrate, terbium-labeled anti-phospho-substrate antibody, ATP, and the test compound (this compound).

    • Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the kinase and GFP-substrate solution and incubate. c. Initiate the kinase reaction by adding ATP. d. Stop the reaction and add the terbium-labeled antibody. e. Read the plate on a TR-FRET-compatible reader and calculate the IC50 value.

    • Self-Validation: Include a known PI3K/Akt inhibitor as a positive control and a vehicle (DMSO) as a negative control.

  • Protocol 2.1.1b: Cell-Based Western Blot for Akt Phosphorylation This protocol validates the inhibition of the pathway in a cellular context.

    • Cell Line: Use a cancer cell line with a known activated PI3K/Akt pathway (e.g., MCF-7 breast cancer cells).

    • Procedure: a. Seed cells in a 6-well plate and allow them to adhere. b. Treat cells with the test compound at various concentrations for a specified time. c. Lyse the cells and quantify protein concentration. d. Perform SDS-PAGE and transfer proteins to a PVDF membrane. e. Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt. f. Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

    • Self-Validation: Total Akt serves as a loading control. A known inhibitor is used as a positive control.

Rationale: Topoisomerase II is a crucial enzyme for DNA replication and cell division, and its inhibitors are effective anticancer agents.[4] The planar carbazole structure is known to intercalate into DNA, a mechanism often associated with topoisomerase II inhibition.

Experimental Protocol:

  • Protocol 2.1.2a: Topoisomerase II Relaxation Assay

    • Reagents: Supercoiled plasmid DNA, human topoisomerase II enzyme, ATP, and the test compound.

    • Procedure: a. Incubate the supercoiled DNA with topoisomerase II and the test compound at various concentrations in the presence of ATP. b. Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. c. Visualize the DNA bands under UV light. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.

    • Self-Validation: Etoposide, a known topoisomerase II inhibitor, should be used as a positive control.

Neuroprotection: Combating Neurodegenerative Diseases

The rising prevalence of neurodegenerative diseases necessitates the development of novel neuroprotective agents. Aminocarbazole derivatives have emerged as a promising class of compounds in this area.[5][6]

Rationale: Inhibition of BChE is a validated therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[11][12] Tetrahydrocarbazole derivatives have been identified as potent and selective BChE inhibitors.

Experimental Workflow:

BChE_Inhibitor_Workflow Start Start: Compound Library PrimaryScreen Primary Screen: Colorimetric BChE Inhibition Assay Start->PrimaryScreen SelectivityAssay Selectivity Assay: AChE Inhibition Assay PrimaryScreen->SelectivityAssay Determine selectivity NeuroprotectionAssay Cell-Based Neuroprotection Assay (e.g., SH-SY5Y cells with Aβ insult) SelectivityAssay->NeuroprotectionAssay Assess functional effect End End: Lead Candidate NeuroprotectionAssay->End

Caption: Workflow for BChE inhibitor discovery.

Detailed Protocol:

  • Protocol 2.2.1a: Colorimetric BChE Inhibition Assay This assay is based on the Ellman's method, where the product of substrate hydrolysis reacts with DTNB to produce a colored product.[13][14]

    • Reagents: Human BChE, butyrylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound.

    • Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add BChE and incubate. c. Initiate the reaction by adding the substrate and DTNB. d. Measure the absorbance at 412 nm over time using a microplate reader. e. Calculate the percentage of inhibition and the IC50 value.

    • Self-Validation: A known BChE inhibitor (e.g., ethopropazine) is used as a positive control. The assay should also be run against acetylcholinesterase (AChE) to determine selectivity.

Antimicrobial and Anti-inflammatory Activity

The increasing threat of antibiotic resistance and the need for safer anti-inflammatory drugs make this a valuable area of investigation.[1][7]

Rationale: Carbazole derivatives have demonstrated broad-spectrum antibacterial activity.[7][15] The mechanism often involves disruption of the bacterial cell membrane.[15]

Experimental Protocol:

  • Protocol 2.3.1a: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

    • Microorganisms: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well plate containing broth medium. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate at 37°C for 18-24 hours. d. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Self-Validation: Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound).

Rationale: Chronic inflammation is a key factor in many diseases. Carbazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2][17]

Experimental Protocol:

  • Protocol 2.3.2a: Inhibition of Albumin Denaturation Assay This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[18][19]

    • Reagents: Bovine serum albumin (BSA), phosphate-buffered saline (PBS), and the test compound.

    • Procedure: a. Prepare a reaction mixture containing BSA and the test compound at various concentrations. b. Induce denaturation by heating the mixture. c. After cooling, measure the turbidity of the solution spectrophotometrically. d. Calculate the percentage inhibition of denaturation.

    • Self-Validation: A known anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

Part 3: Data Presentation and Interpretation

For each of the proposed assays, it is crucial to present the data in a clear and quantitative manner. The following tables provide templates for summarizing the results.

Table 1: Summary of Kinase Inhibition and Antiproliferative Activity

Target KinaseIC50 (µM)Cancer Cell LineGI50 (µM)
PI3KαMCF-7
Akt1A549
mTORHCT116

Table 2: Summary of Cholinesterase Inhibition

EnzymeIC50 (µM)Selectivity Index (AChE IC50 / BChE IC50)
BChE
AChE

Table 3: Summary of Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)

Table 4: Summary of In Vitro Anti-inflammatory Activity

AssayIC50 (µg/mL)
Albumin Denaturation Inhibition
COX-2 Inhibition
5-LOX Inhibition

Conclusion: A Path Forward

The compound this compound represents a promising starting point for the development of novel therapeutics. Its unique structural features, combined with the well-established biological activities of the carbazole scaffold, suggest a high probability of discovering potent and selective modulators of key biological targets. This guide provides a comprehensive and scientifically rigorous framework for the initial stages of this discovery process. By systematically evaluating the compound against the proposed targets in oncology, neuroprotection, and antimicrobial/anti-inflammatory research, a clear path to lead optimization and preclinical development can be established. The key to success will be a meticulous and data-driven approach, guided by the principles of robust assay design and self-validation as outlined in this document.

References

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Methodological & Application

Application Notes and Protocols: Characterizing 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, a carbazole derivative, as a potential kinase inhibitor. This document outlines the rationale behind the experimental design, detailed protocols for in vitro and cell-based assays, and guidance on data interpretation. The carbazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[1] This guide uses this compound as a representative example to illustrate a robust workflow for characterizing novel small molecule kinase inhibitors.

Introduction: The Therapeutic Potential of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutics.[3] The tetrahydrocarbazole core is of significant interest in the development of new therapeutic agents due to its structural rigidity and amenability to chemical modification, which allows for the exploration of structure-activity relationships (SAR).[4] The protocols herein are designed to ascertain the kinase inhibitory potential of this compound and similar novel chemical entities.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 936074-69-0
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol

Postulated Mechanism of Action and Target Pathway

While the specific kinase targets of this compound are yet to be fully elucidated, its structural features suggest it may function as an ATP-competitive inhibitor. This mode of action involves the compound binding to the kinase's active site, where ATP would normally bind, thereby preventing the phosphorylation of downstream substrates. For the purpose of this guide, we will hypothesize its interaction with the well-characterized Ras-Raf-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently mutated in cancer.

Hypothetical Signaling Pathway Inhibition

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor 7-amino-2,3,4,9-tetrahydro -1H-carbazol-1-one Inhibitor->Raf Inhibits Kinase_Assay_Workflow A 1. Prepare Reagents: - Kinase (e.g., B-Raf) - Substrate (e.g., MEK1) - ATP - Test Compound B 2. Dispense Compound: Add serial dilutions of This compound to a 384-well plate. A->B C 3. Initiate Kinase Reaction: Add kinase, substrate, and ATP to the wells. Incubate. B->C D 4. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Incubate. C->D E 5. Detect ADP: Add Kinase Detection Reagent. Incubate. D->E F 6. Measure Luminescence: Read plate on a luminometer. E->F G 7. Data Analysis: Calculate % inhibition and IC50. F->G Cell_Assay_Workflow A 1. Cell Seeding: Seed cells (e.g., A375 melanoma with B-Raf V600E mutation) in a 96-well plate. B 2. Compound Treatment: Treat cells with serial dilutions of the test compound for a specified time (e.g., 2 hours). A->B C 3. Cell Lysis: Lyse the cells to release intracellular proteins. B->C D 4. Immunoassay: Perform a sandwich ELISA or TR-FRET assay for the target phospho-protein (e.g., p-ERK). C->D E 5. Data Acquisition: Read the plate (absorbance, fluorescence, or TR-FRET ratio). D->E F 6. Data Analysis: Calculate % inhibition of phosphorylation and determine EC50. E->F

Caption: General workflow for a cell-based assay to measure the inhibition of protein phosphorylation.

Step-by-Step Protocol:

  • Cell Culture: Seed a relevant cell line (e.g., A375 human melanoma cells, which harbor the B-Raf V600E mutation) into a 96-well cell culture plate and grow to 80-90% confluency.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C and 5% CO₂.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with cold PBS.

    • Add an appropriate lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 20 minutes with gentle shaking.

  • Immunoassay for Phospho-Protein:

    • Follow the manufacturer's protocol for a phospho-ERK (or other relevant downstream target) ELISA or TR-FRET assay kit. T[5]his typically involves transferring the cell lysate to an antibody-coated plate, followed by incubation with detection antibodies and a substrate or reading on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Normalize the phospho-protein signal to the total protein concentration or to a housekeeping protein.

    • Calculate the percentage of inhibition of phosphorylation relative to vehicle-treated controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC₅₀ value.

Western blotting is a valuable secondary assay to confirm the results of the phospho-protein assay and to investigate the effects on multiple proteins in the signaling cascade.

Step-by-Step Protocol:

  • Protein Extraction and Quantification: Treat and lyse cells as described in the cell-based assay protocol. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands to assess the degree of inhibition.

References

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Application Notes & Protocols: Experimental Design for the Investigation of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Carbazole Scaffold

The carbazole nucleus is a privileged scaffold in medicinal chemistry, with naturally occurring and synthetic derivatives exhibiting a wide array of pharmacological activities, including antitumor, antibacterial, and neuroprotective properties.[1] The unique electronic and structural features of carbazoles allow for diverse functionalization, leading to compounds that can interact with various biological targets.[1][2] Notably, several carbazole-based molecules have emerged as promising protein kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[3] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3]

This document provides a comprehensive experimental design for the preclinical evaluation of a novel carbazole derivative, 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one . The proposed studies are structured to systematically characterize its physicochemical properties, evaluate its biological activity with a focus on kinase inhibition, and assess its preliminary drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities.

Part 1: Foundational Characterization of this compound

A thorough initial characterization is paramount to ensure the integrity of subsequent biological data. This phase focuses on confirming the identity, purity, and fundamental physicochemical properties of the test compound.

Identity and Purity Confirmation

Rationale: The definitive identification and purity of the test compound are essential for the reproducibility and accuracy of all subsequent experiments. Impurities could lead to misleading biological results or off-target effects.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analyze the spectra to confirm the chemical structure of this compound.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to assess the purity of the compound.

    • The purity should ideally be ≥95% for use in biological assays.

Physicochemical Profiling

Rationale: Understanding the physicochemical properties of a compound is critical for interpreting its biological activity and for guiding formulation development.

Protocol:

  • Aqueous Solubility:

    • Determine the solubility in phosphate-buffered saline (PBS) at physiological pH (7.4).

    • This can be performed using methods such as nephelometry or by HPLC analysis of a saturated solution.

  • Lipophilicity (LogP/LogD):

    • Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4).

    • This is a key indicator of a compound's potential for membrane permeability and can be measured by shake-flask method coupled with UV-Vis or HPLC analysis.

Part 2: In Vitro Biological Evaluation: A Kinase-Centric Approach

Based on the known activities of many carbazole derivatives, a primary hypothesis is that this compound may function as a kinase inhibitor.[3][4] The following experimental workflow is designed to test this hypothesis, starting with broad screening and progressing to more specific cellular assays.

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Experimental workflow for in vitro evaluation.
Broad-Spectrum Kinase Profiling

Rationale: An initial broad-spectrum screen against a panel of diverse kinases is a cost-effective and efficient method to identify potential kinase targets and to assess the selectivity of the compound early in the discovery process.

Protocol:

  • Kinase Panel Screen:

    • Submit the compound to a commercial service for screening against a panel of representative kinases (e.g., a panel of 50-100 kinases covering different families).

    • The initial screen is typically performed at a single high concentration (e.g., 10 µM).

    • The output will be the percent inhibition of each kinase at the tested concentration.

Determination of IC50 for "Hit" Kinases

Rationale: For any kinases that show significant inhibition in the initial screen ("hits"), a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing different compounds and for guiding further studies.

Protocol: In Vitro Kinase Assay [5][6][7]

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified recombinant "hit" kinase, a suitable kinase buffer, a specific substrate (peptide or protein), and ATP.[5]

    • Add varying concentrations of this compound to the reaction mixture.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding a mixture of MgCl2 and ATP.[5]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection of Kinase Activity:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

      • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction.

      • Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.[8]

  • Data Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

ParameterDescriptionExample Target Value
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.< 1 µM
Cell-Based Assays

Rationale: While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical to confirm that the compound can penetrate cells, engage its target in a cellular context, and elicit a biological response.[9]

2.3.1 Target Engagement Assays

Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Treatment:

    • Select a cancer cell line known to have high activity of the target kinase.

    • Treat the cells with increasing concentrations of the compound for a specified duration.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein and determine the protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies specific for the phosphorylated form of the kinase's substrate and a total protein control.

  • Analysis:

    • Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.

2.3.2 Phenotypic Assays

Protocol: Cell Viability/Proliferation Assay [10][11]

  • Cell Seeding:

    • Seed cancer cell lines in 96-well plates.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the compound for 48-72 hours.

  • Viability Measurement:

    • Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Cell LineTarget Kinase Overexpression/ActivityExpected Outcome
MCF-7 (Breast Cancer) HighHigh sensitivity to the compound
A549 (Lung Cancer) ModerateModerate sensitivity
HCT116 (Colon Cancer) LowLow sensitivity

Part 3: Preliminary ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[12][13][14][15]

graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Figure 2: Interplay of ADME and Toxicology.
In Vitro ADME Assays

Protocol:

  • Metabolic Stability:

    • Incubate the compound with liver microsomes (human and rat) to assess its stability to metabolism by cytochrome P450 enzymes.

    • Measure the disappearance of the parent compound over time using LC-MS/MS.

  • Plasma Protein Binding:

    • Determine the extent to which the compound binds to plasma proteins using equilibrium dialysis.

    • High plasma protein binding can limit the free concentration of the drug available to act on its target.

  • CYP450 Inhibition:

    • Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).

    • This is important for assessing the risk of drug-drug interactions.

In Vitro Toxicology

Protocol:

  • Cytotoxicity in Non-Cancerous Cells:

    • Assess the cytotoxicity of the compound in a non-cancerous cell line (e.g., normal human fibroblasts) to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

  • hERG Channel Inhibition:

    • Evaluate the potential for inhibition of the hERG potassium channel, which can be associated with cardiotoxicity. This is often done using an automated patch-clamp assay.

Part 4: In Vivo Efficacy Studies

Rationale: If the in vitro data are promising (potent and selective kinase inhibition, good cell-based activity, and an acceptable preliminary ADME/Tox profile), the next step is to evaluate the compound's efficacy in a living organism.[16][17]

Xenograft Models

Rationale: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents.[18][19][20] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, can offer higher translational relevance.[21]

Protocol: Subcutaneous Xenograft Model

  • Tumor Implantation:

    • Implant a suitable human cancer cell line (selected based on in vitro sensitivity and target kinase expression) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[18]

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into vehicle control and treatment groups.

    • Administer the compound and a vehicle control daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment:

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.

ParameterDescription
Tumor Volume Measured with calipers (Volume = 0.5 x Length x Width²)
Body Weight Monitored as an indicator of toxicity
T/C Ratio (Median tumor volume of treated group / Median tumor volume of control group) x 100

Conclusion

This comprehensive experimental design provides a systematic and logical framework for the preclinical evaluation of this compound. By following these protocols, researchers can generate a robust data package to support the progression of this promising compound through the drug discovery pipeline. The emphasis on understanding the mechanism of action, confirming target engagement, and early assessment of drug-like properties is designed to increase the probability of success in developing a novel therapeutic agent.

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Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives have been investigated for a range of therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[2][3][4] Specifically, aminocarbazole derivatives have shown promise as tumor growth inhibitors, potentially through mechanisms involving p53.[5] 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a novel compound belonging to this class. A systematic, multi-tiered approach to characterizing its biological activity in a cellular context is essential for elucidating its mechanism of action and therapeutic potential.

This document provides a comprehensive framework of validated, cell-based assays designed to systematically profile the activity of this compound. We will proceed through a logical cascade, beginning with foundational assessments of cytotoxicity and cell proliferation, followed by deeper mechanistic studies into apoptosis and key signaling pathways commonly modulated by anticancer agents. Each protocol is designed with internal controls and validation checkpoints to ensure data integrity and trustworthiness.

Tier 1: Foundational Viability and Proliferation Assays

The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency (e.g., IC50/GI50) and establishes the optimal concentration range for subsequent mechanistic assays.

Assay Principle: The WST-1 Cell Proliferation Assay

The Water Soluble Tetrazolium salt (WST-1) assay is a robust colorimetric method for quantifying viable, metabolically active cells. Mitochondrial dehydrogenases, which are only active in viable cells, cleave the WST-1 reagent to a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture. This assay is preferred over older methods like MTT due to its single-step addition protocol and the water solubility of its product, which eliminates a cumbersome solubilization step.[6]

Experimental Workflow: Initial Compound Profiling

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Cancer Cell Line (e.g., MCF-7, A549, HCT116) C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of This compound D Treat Cells with Compound (72-hour incubation) B->D C->D E Add WST-1 Reagent (2-4 hour incubation) D->E F Measure Absorbance (450 nm) E->F G Calculate % Viability vs. Control F->G H Determine IC50/GI50 Value G->H

Caption: Workflow for determining compound IC50 using the WST-1 assay.

Protocol 1: WST-1 Cell Proliferation and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound, dissolved in DMSO to a 10 mM stock

  • WST-1 Cell Proliferation Reagent (e.g., Sigma-Aldrich Cat. No. 11644807001)

  • Sterile 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader capable of measuring absorbance at 420-480 nm[7]

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Include wells for "vehicle control" (DMSO only) and "blank" (medium only).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution series of the test compound in complete medium from the 10 mM DMSO stock. A typical starting range is 100 µM down to 0.01 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the appropriate wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of WST-1 reagent to each well.[8]

    • Incubate for 2-4 hours at 37°C, 5% CO₂. The optimal incubation time may vary by cell type and should be determined empirically.

    • Gently shake the plate for 1 minute to ensure homogeneous color distribution.[8]

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if possible.[7]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.

Example Data Presentation
Compound Concentration (µM)% Viability (Mean ± SD)
1005.2 ± 1.1
3015.8 ± 2.5
1048.9 ± 4.3
385.1 ± 3.8
195.3 ± 2.9
0.198.7 ± 1.5
Vehicle Control100 ± 3.1
Calculated IC50 10.5 µM

Tier 2: Mechanistic Assays

If the foundational assays reveal significant cytotoxic or anti-proliferative activity, the next logical step is to investigate the underlying mechanism. Based on the known activities of related carbazole compounds, key cellular processes to investigate include apoptosis and the modulation of major survival and proliferation signaling pathways.

Apoptosis Induction Assay

Assay Principle: A hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[11] By using these two stains together, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[11]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

  • Cells and culture reagents (as in Protocol 1)

  • 6-well cell culture plates

  • Test compound at concentrations around the IC50 value (e.g., 1x, 2x, and 5x IC50)

  • Positive control for apoptosis (e.g., 1 µM Staurosporine)

  • FITC Annexin V/PI Apoptosis Detection Kit (e.g., BD Biosciences Cat. No. 556547)

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency after the treatment period (e.g., 0.5 x 10⁶ cells/well). Incubate for 24 hours.

    • Treat cells with the vehicle control, the test compound at selected concentrations, and the positive control.

    • Incubate for a relevant period determined from time-course experiments (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Collect both the floating cells (in the supernatant) and the adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach.[10]

    • Combine the supernatant and trypsinized cells, and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Set up appropriate gates to distinguish cell populations:

      • Lower-Left Quadrant (Annexin V- / PI-): Live cells

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris

Example Data Presentation
Treatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control94.12.53.4
Compound (10 µM)65.322.811.9
Compound (20 µM)30.745.124.2
Staurosporine (1 µM)15.255.928.9
Kinase Signaling Pathway Analysis

Assay Principle: The MAPK/ERK and PI3K/AKT pathways are central regulators of cell proliferation and survival, respectively.[12][13] Many anticancer agents exert their effects by inhibiting these pathways. The activation state of these pathways can be monitored by measuring the phosphorylation of key kinases, such as ERK1/2 (p44/42 MAPK) and Akt.[14][15] A decrease in the levels of phospho-ERK (p-ERK) or phospho-Akt (p-Akt) in response to compound treatment indicates pathway inhibition.

Signaling Pathways Overview

G cluster_erk MAPK/ERK Pathway (Proliferation) cluster_akt PI3K/AKT Pathway (Survival) GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Transcription ERK->Proliferation GF2 Growth Factor RTK2 Receptor Tyrosine Kinase GF2->RTK2 PI3K PI3K RTK2->PI3K AKT AKT PI3K->AKT Survival Inhibition of Apoptosis & Cell Survival AKT->Survival

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways.

Protocol 3: p-ERK and p-Akt Detection by Cell-Based ELISA

Objective: To determine if the test compound inhibits the phosphorylation of ERK and/or Akt.

Materials:

  • Cells, culture reagents, and test compound

  • 96-well cell culture plates (clear bottom, black walls recommended for fluorescence)

  • Positive control activators (e.g., EGF for ERK, IGF-1 for Akt)

  • Fixation and permeabilization buffers (e.g., 4% formaldehyde, 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-p-Akt (Ser473)

  • Secondary antibody: HRP- or fluorophore-conjugated anti-rabbit IgG

  • Detection reagent (e.g., TMB substrate for HRP, or read fluorescence directly)

  • Total protein stain for normalization (e.g., Janus Green)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and grow to ~90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

    • Pre-treat cells with the test compound or vehicle for 1-2 hours.

    • Stimulate the cells with a positive control activator (e.g., 100 ng/mL EGF for 10 minutes) to induce phosphorylation. Include unstimulated controls.

  • Fixation and Permeabilization:

    • Remove media and fix the cells with 4% formaldehyde for 20 minutes.

    • Wash wells 3 times with PBS.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes. Wash 3 times with PBS.

  • Immunostaining:

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash 3 times with PBS containing 0.1% Tween-20 (PBST).

    • Incubate with the secondary antibody for 1-2 hours at room temperature.

    • Wash 5 times with PBST.

  • Detection and Normalization:

    • Add detection reagent and measure the signal (absorbance or fluorescence) on a microplate reader.

    • After reading, wash out the substrate, and stain with a total protein stain (e.g., Janus Green). Elute the dye and measure its absorbance to normalize the phosphorylation signal to the cell number in each well.

    • Calculate the normalized phosphorylation level relative to the stimulated vehicle control.

Assay Validation and Trustworthiness

To ensure the reliability of these assays, a rigorous validation process is essential.[16] Key considerations include:

  • Controls: Every experiment must include negative (vehicle), positive (known active compound), and blank controls.

  • Reproducibility: Assays should be repeated on different days to ensure inter-assay precision.[17]

  • Specificity: For mechanistic assays, confirm that the observed effect is on-target. For kinase assays, this may involve testing against related kinases or using knockout/knockdown cell lines.

  • Statistical Analysis: Use appropriate statistical tests to determine the significance of the observed effects. For high-throughput screening, parameters like the Z'-factor should be calculated to assess assay quality.[18]

Conclusion

The tiered assay cascade presented here provides a robust and logical framework for the initial characterization of this compound. By starting with broad assessments of cytotoxicity and progressing to specific mechanistic inquiries into apoptosis and cell signaling, researchers can efficiently build a comprehensive profile of the compound's cellular activity. This systematic approach is fundamental to guiding further preclinical development, identifying potential therapeutic indications, and ultimately understanding the compound's mechanism of action.

References

  • Patel, H. M., et al. (2012). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2878. [Link]

  • Alp, C., et al. (2019). Design, Synthesis, in Vivo and in Vitro Studies of 1,2,3,4-tetrahydro-9H-carbazole Derivatives, Highly Selective and Potent Butyrylcholinesterase Inhibitors. Medicinal Chemistry Research, 28(6), 847-860. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 929130, 1,2,3,9-Tetrahydro-4H-carbazol-4-one. [Link]

  • Abdel-Rahman, A. A. H., et al. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 10(9), 1101-1110. [Link]

  • Gudmundsson, K. S., et al. (2009). Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. Bioorganic & Medicinal Chemistry Letters, 19(13), 3489-3492. [Link]

  • Thongon, N., et al. (2019). Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53. Molecules, 24(19), 3569. [Link]

  • Cycletests, Inc. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(23), e3097. [Link]

  • Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1446, 165-177. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Minor, L. K. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]

  • Stetler-Stevenson, M., et al. (2016). Validation of cell-based fluorescence assays: practice guidelines from the ICSH and ICCS - part IV - postanalytic considerations. Cytometry Part B: Clinical Cytometry, 90(1), 23-30. [Link]

  • Creative Diagnostics. Erk Signaling Pathway. Technical Resource. [Link]

  • JoVE. (2022). A Flow Cytometry-Based Cell Surface Protein Binding Assay for Assessing Selectivity and Specificity of an Anticancer Aptamer. Journal of Visualized Experiments, (185), e64104. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

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  • Peters, M. F., & Scott, C. W. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-73. [Link]

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  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5489. [Link]

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Preparation of Stock Solutions of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol for the preparation of stock solutions of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS No. 936074-69-0), a heterocyclic compound of interest in drug discovery and chemical biology. Due to the limited availability of specific physicochemical data for this compound, this protocol integrates established methodologies for handling related carbazole derivatives and heterocyclic amines. The causality behind solvent selection, handling procedures, and storage conditions are explained to ensure the integrity and reproducibility of experimental results. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the tetrahydrocarbazole family, a structural motif found in various biologically active molecules.[1] The presence of both an aromatic amine and a cyclic ketone functional group suggests a range of potential applications in medicinal chemistry and as a building block in organic synthesis. Accurate and consistent preparation of stock solutions is a critical first step in any experimental workflow to ensure reliable and reproducible results in downstream applications such as high-throughput screening, cell-based assays, and pharmacokinetic studies.

This document provides a comprehensive protocol for the preparation of stock solutions of this compound, including recommendations for solvent selection, dissolution procedures, and stability considerations.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties and associated hazards is paramount for safe handling and accurate stock solution preparation.

Physicochemical Data
PropertyValueSource
CAS Number 936074-69-0[2]
Molecular Formula C₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol [2]
Appearance Assumed to be a solid powder, color may vary.Inferred
Solubility Data not available. Predicted to have some solubility in organic solvents like DMSO and methanol based on related carbazole structures. The amine group may allow for solubility in acidic aqueous solutions.Inferred
Stability Data not available. Carbazole derivatives can be sensitive to light and oxidation.[3]Inferred
Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: When handling the solid compound, especially if generating dust, a NIOSH-approved respirator is recommended.

All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[6] In case of accidental exposure, consult the general safety guidelines for carbazole compounds and seek medical attention.

Recommended Materials and Reagents

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5% purity

  • Methanol (MeOH), anhydrous, ≥99.8% purity

  • 1 N Hydrochloric acid (HCl)

  • Deionized water (ddH₂O)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials or cryovials for storage

  • Sterile syringe filters (0.22 µm), compatible with the chosen solvent

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO, a common solvent for compound libraries. A preliminary solubility test is highly recommended before proceeding with the preparation of a large volume of stock solution.

Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control & Storage weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve Transfer to volumetric flask vortex 3. Vortex/Sonicate dissolve->vortex Ensure complete dissolution filter 4. Sterile Filter vortex->filter Remove particulates aliquot 5. Aliquot filter->aliquot Prevent freeze-thaw cycles store 6. Store at ≤ -20°C aliquot->store Long-term stability

Caption: Workflow for stock solution preparation.

Step-by-Step Procedure
  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed using the following formula:

    Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    For example, to prepare 10 mL of a 10 mM stock solution: Mass (g) = 0.010 mol/L x 0.010 L x 200.24 g/mol = 0.020024 g (or 20.0 mg)

  • Weigh the Compound: Accurately weigh the calculated amount of the solid compound using an analytical balance. It is crucial to perform this step in a chemical fume hood to avoid inhalation of fine particles.

  • Dissolution: a. Transfer the weighed compound into a clean, dry volumetric flask of the appropriate size. b. Add a small amount of the chosen solvent (e.g., DMSO, approximately 50-70% of the final volume) to the flask. c. Gently swirl the flask to wet the compound.

  • Ensure Complete Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed. Gentle warming (to no more than 37°C) may also aid dissolution, but caution should be exercised as heat can degrade some compounds. c. Visually inspect the solution against a dark background to ensure no solid particles remain.

  • Final Volume Adjustment: Once the compound is completely dissolved, add the solvent to the volumetric flask up to the calibration mark. Invert the flask several times to ensure a homogenous solution.

  • Sterile Filtration (Optional but Recommended): For cell-based assays, it is good practice to sterile-filter the stock solution using a 0.22 µm syringe filter to remove any potential microbial contamination. Ensure the filter is compatible with the solvent used (e.g., PTFE for DMSO).

  • Aliquoting and Storage: a. Dispense the stock solution into small, single-use aliquots in amber glass vials or cryovials to minimize freeze-thaw cycles and protect from light.[7] b. Clearly label each vial with the compound name, concentration, solvent, date of preparation, and your initials. c. Store the aliquots at ≤ -20°C for short- to medium-term storage and at ≤ -80°C for long-term storage.

Quality Control and Best Practices

  • Solubility Testing: Before preparing a large batch, perform a small-scale solubility test with a few milligrams of the compound in the intended solvent to confirm it will dissolve at the desired concentration.

  • Record Keeping: Maintain a detailed record of each stock solution preparation, including the lot number of the compound, the exact mass weighed, the final volume, and the date of preparation.

  • Purity Assessment: For critical applications, the purity of the stock solution can be periodically assessed using analytical techniques such as HPLC-UV or LC-MS to check for degradation.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Using single-use aliquots is highly recommended.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent volume, low solubility in the chosen solvent, or compound has precipitated.Add a small amount of additional solvent and continue vortexing/sonicating. If still undissolved, consider a different solvent or preparing a lower concentration stock solution.
Precipitate forms upon freezing The compound's solubility limit in the chosen solvent is exceeded at low temperatures.Thaw the aliquot completely and vortex/sonicate to redissolve before use. If the precipitate persists, the stock solution may need to be prepared at a lower concentration.
Inconsistent experimental results Stock solution degradation, inaccurate concentration, or contamination.Prepare a fresh stock solution from the solid compound. Verify the accuracy of the balance and pipettes. Ensure proper storage conditions were maintained.

Conclusion

This application note provides a detailed and practical guide for the preparation of stock solutions of this compound. By following these protocols and adhering to the safety guidelines, researchers can ensure the quality and integrity of their stock solutions, leading to more reliable and reproducible experimental outcomes.

References

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  • Wang, Y., et al. (2018). Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations.
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Troubleshooting & Optimization

Technical Support Center: Stability of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one and Related Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Disclaimer

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one and its structural analogs. The carbazole scaffold is known for its high thermal and electrochemical stability, making it a valuable building block in medicinal chemistry and materials science.[1][2] However, the stability of any compound in solution is a critical parameter that can be influenced by a multitude of factors, potentially impacting experimental reproducibility and the integrity of results.

Important Note: As of the date of this publication, specific, peer-reviewed stability studies on this compound in various solution-based conditions are not extensively available in the public domain. Therefore, this guide has been developed by synthesizing first principles of chemical stability with data from structurally related carbazole derivatives and general best practices for small molecule handling.[3][4][5] The advice herein is intended to provide a robust framework for identifying and mitigating potential stability issues. We strongly recommend that users perform their own stability assessments for their specific experimental conditions.[6]

Troubleshooting Guide: Solution Stability Issues

This section addresses common problems encountered during experiments that may be linked to the instability of your carbazole compound.

Q1: My experimental results are inconsistent. Could the stability of my carbazole compound be the cause?

A1: Yes, inconsistent results are a classic indicator of compound instability. If the concentration of your active compound is decreasing over the course of an experiment, it will naturally lead to variability.

Causality: Degradation reduces the effective concentration of your starting material, leading to lower-than-expected reaction yields, variable biological activity, or drifting analytical signals. The presence of degradation products can also interfere with your assay or reaction.

Troubleshooting Workflow:

  • Verify Solid Compound Integrity: Before suspecting solution instability, ensure your solid starting material is pure. If it has been stored for a long time or under suboptimal conditions, consider re-analyzing its purity via HPLC, LC-MS, or NMR.

  • Assess Solution Stability: Prepare a fresh solution of your compound in the experimental solvent. Analyze its purity and concentration at an initial time point (t=0).

  • Simulate Experimental Conditions: Aliquot the solution and subject it to the same conditions as your experiment (temperature, light, pH) for the typical duration of your assay.

  • Re-analyze: Analyze the aliquots at various time points and compare the results to the t=0 sample. A significant decrease in the main compound peak or the appearance of new peaks suggests degradation.

G start Inconsistent Experimental Results check_solid 1. Re-verify Purity of Solid Compound start->check_solid prepare_sol 2. Prepare Fresh Stock Solution check_solid->prepare_sol t0_analysis 3. Analyze at T=0 (HPLC, LC-MS) Establish Baseline prepare_sol->t0_analysis incubate 4. Incubate Solution Under Experimental Conditions (Time, Temp, Light, pH) t0_analysis->incubate reanalyze 5. Re-analyze at T=x Hours/Days incubate->reanalyze compare 6. Compare T=x to T=0 Data reanalyze->compare stable Result: Compound is Stable Troubleshoot Other Experimental Parameters compare->stable No Significant Change unstable Result: Compound is Unstable (>5-10% degradation) compare->unstable Significant Change mitigate 7. Implement Mitigation Strategies (See FAQ Section) unstable->mitigate

Caption: Troubleshooting workflow for investigating compound instability.

Q2: I've noticed a color change in my stock solution (e.g., in DMSO or an aqueous buffer). What does this signify?

A2: A visible color change is a strong qualitative indicator of a chemical transformation. For a molecule like this compound, which contains an aromatic amine and a conjugated system, this is often due to oxidation.

Causality: Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[7] This process often leads to the formation of highly colored, conjugated polymeric species. The ketone moiety can also participate in other degradation reactions.

Immediate Actions & Solutions:

  • Discard the Solution: Do not use a discolored solution for quantitative experiments.

  • Prepare Fresh Stock: Prepare a new stock solution using high-purity, anhydrous solvent (e.g., DMSO).

  • Inert Atmosphere: For maximum stability, after dissolving the compound, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.

  • Protect from Light: Store the solution in an amber vial to protect it from light, which can catalyze oxidative processes (photolysis).[5][7]

  • Refrigerate or Freeze: Store the stock solution at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation.[4] Aliquot the solution to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that could affect the stability of this compound in solution?

A1: The stability of this molecule, like most small molecules, is primarily influenced by a combination of physicochemical factors.[4][5] The key functional groups to consider are the aromatic amine, the α,β-unsaturated ketone, and the secondary amine within the tetrahydrocarbazole ring.

FactorPotential Impact on this compoundMitigation Strategy
pH The amino group's protonation state will change with pH, affecting solubility and reactivity. Extreme pH (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[4] Some carbazole-based structures show good stability over a wide pH range.[8]Maintain solutions within a stable pH range, typically pH 4-8, using appropriate buffers.[4] Conduct a pH stability screen if working outside this range.
Temperature Higher temperatures accelerate the rate of all chemical reactions, including degradation.[5]Prepare and handle solutions at room temperature or on ice. For storage, use refrigeration (2-8°C) for short-term and freezing (-20°C to -80°C) for long-term.
Light The conjugated π-system makes the molecule a potential chromophore. UV or even visible light can provide the energy to initiate photodegradation, particularly oxidation.[7]Work in a fume hood with the light off when possible. Store all solids and solutions protected from light using amber vials or by wrapping containers in aluminum foil.
Oxygen The electron-rich aromatic amine is susceptible to oxidation by atmospheric oxygen. This is often a primary degradation pathway for such compounds.[7]Use degassed solvents for solution preparation. Store solutions under an inert atmosphere (argon or nitrogen). Consider adding antioxidants for certain applications, but verify compatibility first.
Solvent Protic solvents (water, methanol) can participate in hydrolytic reactions. The purity of the solvent is also critical; peroxides in aged ethers or trace metals can catalyze degradation.Use high-purity, anhydrous solvents. Avoid prolonged storage in protic or reactive solvents unless stability has been confirmed. DMSO is a common choice for stock solutions but ensure it is anhydrous.
Q2: What are the hypothetical degradation pathways for this molecule?

A2: While specific degradation products have not been reported, we can postulate potential pathways based on the molecule's functional groups. These are hypothetical and would require experimental confirmation (e.g., by LC-MS/MS).

  • Oxidation: The aromatic amine is the most likely site of oxidation, potentially leading to the formation of imines, quinone-imines, or highly colored polymeric products. The secondary amine in the tetrahydrocarbazole ring could also oxidize.

  • Hydrolysis: While the core carbazole structure is generally stable, extreme pH conditions could potentially lead to reactions involving the ketone.

  • Dimerization/Polymerization: Radical mechanisms initiated by light or oxygen could lead to the formation of dimers or oligomers.

G parent This compound (Parent Compound) oxidation Oxidized Products (e.g., Quinone-imines, N-oxides) parent->oxidation O2, Light, Metal Ions dimer Dimers / Polymers (Colored Species) parent->dimer Radical Initiators, Light hydrolysis Hydrolysis Products (Ring-opened species under extreme pH) parent->hydrolysis Strong Acid/Base

Caption: Hypothetical degradation pathways for an amino-carbazolone.

Q3: How should I prepare and store stock solutions of this compound?

A3: Proper preparation and storage are crucial for ensuring the longevity and reliability of your compound.

Step-by-Step Protocol for Stock Solution Preparation:

  • Weighing: Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Weigh the required amount of solid in a clean, dry vessel.

  • Solvent Selection: Use a high-purity, anhydrous grade solvent in which the compound is readily soluble (e.g., DMSO, DMF, or methanol).

  • Dissolution: Add the solvent to the solid and mix thoroughly until completely dissolved. Gentle warming or sonication can be used if necessary, but avoid excessive heat.

  • Inert Gas Purge (Optional but Recommended): For maximum stability, gently bubble argon or nitrogen gas through the solution for a few minutes to displace dissolved oxygen.

  • Storage Container: Transfer the solution to a clean, amber glass vial with a PTFE-lined cap to prevent light exposure and solvent evaporation.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles which can degrade some molecules.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C.

Q4: What analytical techniques are best for monitoring the stability of my carbazole compound?

A4: A stability-indicating analytical method is one that can separate the intact drug from its degradation products.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for stability testing. A reverse-phase HPLC method with a UV or PDA detector can separate the parent compound from impurities and degradation products. By monitoring the peak area of the parent compound over time, you can quantify its degradation. The appearance of new peaks signifies the formation of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of any degradation products that form. By determining the mass of the new peaks, you can infer the chemical transformation that has occurred (e.g., an increase of 16 amu suggests oxidation).

  • UV-Vis Spectroscopy: A simple UV-Vis spectrum can sometimes be used as a quick check. A change in the spectral shape or the appearance of new absorption bands over time can indicate degradation. However, this method is not separative and is less informative than HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used to identify and quantify degradation products if they are present in sufficient concentration (>1-5%).

References

  • Ghanem, M. A., et al. (2021). Chemically Stable Carbazole-Based Imine Covalent Organic Frameworks with Acidochromic Response for Humidity Control Applications. ACS Publications. Retrieved January 24, 2026, from [Link]

  • Timmerman, P., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved January 24, 2026, from [Link]

  • Singh, R. (2015). Factors affecting stability of drugs. Slideshare. Retrieved January 24, 2026, from [Link]

  • Li, G., et al. (2022). Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability. New Journal of Chemistry. Retrieved January 24, 2026, from [Link]

  • Zwitterionic Carbazole Ligands Enhance the Stability and Performance of Perovskite Nanocrystals in Light-Emitting Diodes. (2023). PubMed. Retrieved January 24, 2026, from [Link]

  • Li, L., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved January 24, 2026, from [Link]

  • Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved January 24, 2026, from [Link]

  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019). Ardena. Retrieved January 24, 2026, from [Link]

  • Top 5 Factors Affecting Chemical Stability. (n.d.). TSS. Retrieved January 24, 2026, from [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. Retrieved January 24, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (n.d.). Pharmaguideline. Retrieved January 24, 2026, from [Link]

  • Salam, L. B., et al. (2017). Properties, environmental fate and biodegradation of carbazole. PMC. Retrieved January 24, 2026, from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing. Retrieved January 24, 2026, from [Link]

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Validation & Comparative

A Comparative Benchmarking of Amino-Tetrahydrocarbazolones: Unveiling Structure-Activity Relationships in Antiviral and Neuroenzymatic Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electron density provide an ideal framework for designing molecules with a wide array of biological activities.[1] Carbazole derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[2] The inherent versatility of the carbazole ring system allows for facile structural modifications, enabling the fine-tuning of its biological profile. This guide provides a comparative analysis of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one and other key amino-substituted tetrahydrocarbazole derivatives, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthetic Strategies: Accessing the Amino-Tetrahydrocarbazole Core

The synthesis of amino-substituted tetrahydrocarbazoles typically involves a multi-step sequence, beginning with the construction of the core tetrahydrocarbazole ring system, followed by functional group manipulations to introduce the desired amino moiety.

Proposed Synthesis of this compound
  • Fischer Indole Synthesis: The initial construction of the tetrahydrocarbazole-1-one core can be achieved via the Fischer indole synthesis, reacting a suitably substituted phenylhydrazine with cyclohexan-1,3-dione. To achieve the 7-amino substitution, one would start with a 4-nitrophenylhydrazine.

  • Cyclization: The resulting hydrazone undergoes an acid-catalyzed cyclization to form the 7-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate.

  • Reduction of the Nitro Group: The nitro group is then reduced to the corresponding amine. A common and effective method for this transformation is catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

This proposed pathway is illustrated in the workflow diagram below.

Synthesis of this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Fischer_Indole_Synthesis Fischer Indole Synthesis (Acid Catalyst) 4-Nitrophenylhydrazine->Fischer_Indole_Synthesis Cyclohexan-1,3-dione Cyclohexan-1,3-dione Cyclohexan-1,3-dione->Fischer_Indole_Synthesis 7-Nitro-intermediate 7-Nitro-intermediate Fischer_Indole_Synthesis->7-Nitro-intermediate 7-Nitro-2,3,4,9-tetrahydro-1H-carbazol-1-one Reduction Nitro Group Reduction (e.g., H2, Pd/C) 7-Amino-carbazolone This compound Reduction->7-Amino-carbazolone 7-Nitro-intermediate->Reduction

Caption: Proposed synthetic workflow for this compound.

Established Synthesis of Comparator Carbazole Derivatives

For a robust comparative analysis, we will focus on two well-characterized amino-tetrahydrocarbazole derivatives with documented biological activity: (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine , a potent antiviral agent, and 6-amino-2,3,4,9-tetrahydro-1H-carbazole , an acetylcholinesterase inhibitor.

This synthesis is a multi-step process that allows for the introduction of various substituents and control of stereochemistry.[3]

Experimental Protocol:

  • Synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: A mixture of 4-bromophenylhydrazine hydrochloride and cyclohexane-1,3-dione in ethanol is heated at reflux. The resulting intermediate is then treated with a strong acid, such as sulfuric acid, to effect cyclization to the desired carbazolone.

  • Reductive Amination: The 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is reacted with (R)-1-phenylethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the desired (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine. The use of a chiral amine allows for the diastereoselective formation of the final product.

The synthesis of this acetylcholinesterase inhibitor follows a similar initial pathway, with the key difference being the starting materials and the final reduction step.[4]

Experimental Protocol:

  • Borsche-Drechsel Cyclization: Phenylhydrazine is reacted with cyclohexanone to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield 2,3,4,9-tetrahydro-1H-carbazole.

  • Nitration: The tetrahydrocarbazole is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 6-position.

  • Reduction: The 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to the desired 6-amino-2,3,4,9-tetrahydro-1H-carbazole using a reducing agent such as tin(II) chloride in hydrochloric acid.

Comparative Biological Activity

The seemingly subtle differences in the position and substitution of the amino group on the tetrahydrocarbazole scaffold can lead to profound changes in biological activity. Here, we compare the antiviral and acetylcholinesterase inhibitory activities of our selected carbazole derivatives.

Antiviral Activity of 1-Aminotetrahydrocarbazole Derivatives

A series of substituted 1-aminotetrahydrocarbazoles have been shown to possess potent activity against human papillomaviruses (HPV).[3] The lead compound, (1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine , exhibited low nanomolar in vitro antiviral activity in a W12 antiviral assay.[3]

Structure-Activity Relationship Insights:

  • Substitution at the 1-amino position: The nature of the substituent on the amino group is critical for activity. More lipophilic alkylaryl substituents, such as benzylamine and phenethylamine, demonstrated higher potency than small alkylamines.[5]

  • Stereochemistry: The stereochemistry at both the 1-position of the carbazole and the α-position of the benzylamine substituent significantly influences antiviral activity. The (R,R) diastereomer was found to be the most active.[5]

  • Substitution on the carbazole ring: The presence of a bromine atom at the 6-position appears to be beneficial for antiviral potency.

Acetylcholinesterase Inhibitory Activity of 6-Amino-2,3,4,9-tetrahydro-1H-carbazole

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy.[6] 6-Amino-2,3,4,9-tetrahydro-1H-carbazole has been identified as a selective inhibitor of AChE.[4]

Comparative Performance Data:

CompoundTargetIC50 (µM)Selectivity (BChE/AChE)Reference
6-Amino-2,3,4,9-tetrahydro-1H-carbazole AChE1.23>81.3[4]
Donepezil (Standard)AChE0.027200[4]
(1R)-6-bromo-N-[(1R)-1-phenylethyl]-2,3,4,9-tetrahydro-1H-carbazol-1-amine HPV0.003N/A[3][5]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; HPV: Human Papillomavirus; IC50: Half-maximal inhibitory concentration; N/A: Not applicable.

The data clearly demonstrates the divergent biological activities based on the substitution pattern. While the 1-amino derivative shows potent antiviral activity, the 6-amino analogue is a respectable inhibitor of acetylcholinesterase.

Experimental Protocols for Biological Evaluation

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.[4][7]

Acetylcholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, DTNB Solution, and Substrate (ATCI) Solution Incubate_Enzyme_Inhibitor Pre-incubate AChE with Inhibitor for a defined time Prepare_Reagents->Incubate_Enzyme_Inhibitor Prepare_Samples Prepare Enzyme (AChE) and Inhibitor Solutions (Carbazole Derivatives) Prepare_Samples->Incubate_Enzyme_Inhibitor Initiate_Reaction Add DTNB and then ATCI to start the reaction Incubate_Enzyme_Inhibitor->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm kinetically over time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate the rate of reaction (change in absorbance/time) Measure_Absorbance->Calculate_Activity Determine_IC50 Plot % inhibition vs. inhibitor concentration to determine IC50 Calculate_Activity->Determine_IC50

Caption: Workflow for the acetylcholinesterase inhibition assay using the Ellman's method.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (pH 8.0).

    • DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCI) solution in phosphate buffer.

    • AChE enzyme solution in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (inhibitor) at various concentrations.

    • Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature.

    • Initiate the reaction by adding the ATCI substrate.

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Assay (W12 Assay for HPV)

The W12 assay is a cell-based assay used to evaluate the in vitro efficacy of compounds against the vegetative replication of HPV.[3]

General Principles:

  • Cell Culture: W12 cells, which are cervical epithelial cells naturally infected with HPV16, are used. These cells maintain the viral episomes.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • DNA Extraction: After a specific incubation period, total DNA is extracted from the cells.

  • Quantification of Viral DNA: The amount of HPV DNA is quantified using a technique such as Southern blotting or quantitative PCR (qPCR).

  • Data Analysis: The reduction in viral DNA levels in treated cells compared to untreated controls is used to determine the antiviral activity of the compound, and an IC50 value can be calculated.

Conclusion and Future Perspectives

This comparative guide highlights the significant impact of substitution patterns on the biological activity of amino-tetrahydrocarbazole derivatives. The shift from a 1-amino substitution, conferring potent antiviral properties, to a 6-amino substitution, resulting in acetylcholinesterase inhibition, underscores the chemical tractability and therapeutic potential of the carbazole scaffold. While direct experimental data for this compound remains to be fully elucidated, the proposed synthetic route and the comparative data presented here provide a strong foundation for future investigations. Further exploration of the structure-activity relationships of these and other amino-substituted carbazoles will undoubtedly lead to the development of novel and highly specific therapeutic agents for a range of diseases.

References

  • Cytotoxic and Pro-Apoptotic Effects of a Sub-Toxic Concentration of Fluvastatin on OVCAR3 Ovarian Cancer Cells After its Optimized Formulation to Melittin Nano-Conjugates. (n.d.). National Institutes of Health. [Link]

  • Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis and Acetylcholinesterase Inhibitory Evaluation of Coumarin‐Linked Carbazole Derivatives. (2023, December 6). ResearchGate. [Link]

  • Gudmundsson, K. S., Sebahar, P. R., Richardson, L. D., Catalano, J. G., Boggs, S. D., Spaltenstein, A., Sethna, P. B., Brown, K. W., Harvey, R., & Romines, K. R. (2009). Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. Bioorganic & Medicinal Chemistry Letters, 19(13), 3489–3492. [Link]

  • Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NISCAIR Online Periodicals Repository. [Link]

  • Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles. (2025, August 7). ResearchGate. [Link]

  • Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells. (n.d.). National Institutes of Health. [Link]

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. (2024, July 22). ACS Publications. [Link]

  • Marquis, J. K. (1990). Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine. Biochemical Pharmacology, 40(5), 1071–1076. [Link]

  • Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. (n.d.). MDPI. [Link]

  • Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction. (2023, August 11). National Institutes of Health. [Link]

  • (R)-6-bromo-N-((S)-1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. (n.d.). Molbase. [Link]

  • Supporting Information for Synthesis of Carbazolones and 3-Acetylindoles via Oxidative CN Bond Formation through PIFA-Mediated Annulation of 2-Aryl Enaminones. (n.d.). The Royal Society of Chemistry. [Link]

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  • A Literature Review Focusing on the Antiviral Activity of[3][8][9] and[8][9][10]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry, 24(1), 108-129. [Link]

  • Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells. (2014, December 6). National Institutes of Health. [Link]

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  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (n.d.). Organic Chemistry Portal. [Link]

  • A New Approach to 7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitriles. (2025, October 15). ResearchGate. [Link]

  • The cytotoxicity of oleanane derived aminocarboxamides depends on their aminoalkyl substituents. (2019). Steroids, 149, 108422. [Link]

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cross-validation of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one assay results

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Validation of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one Assay Results

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of this compound. As a critical intermediate or potential pharmacophore in drug development, ensuring the accuracy, reliability, and interchangeability of data generated by different analytical methods is paramount. This document is intended for researchers, analytical scientists, and quality assurance professionals involved in the development and validation of bioanalytical and chemical assays.

Introduction: The Analytical Challenge of a Novel Carbazole

This compound is a heterocyclic compound belonging to the carbazole family. Carbazole derivatives are known for a wide range of biological activities and are often investigated as potential therapeutic agents.[1][2] The accurate quantification of this molecule in various matrices—from reaction mixtures to biological fluids—is fundamental to pharmacokinetic, toxicokinetic, and quality control studies.

Often, the analytical lifecycle of a compound involves more than one assay. A robust, simple High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method might be used for routine quality control, while a more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method may be required for bioanalysis of low-concentration samples.[3][4] When data from two different methods must be compared or combined, a formal cross-validation is not just good practice; it is a regulatory expectation.[5][6]

The objective of cross-validation is to demonstrate that different analytical procedures are suitable for their intended purpose and that the generated data are comparable, ensuring seamless data integration and confident decision-making throughout the drug development pipeline.[7]

Core Analytical Techniques: A Comparative Overview

The two most common techniques for the quantification of small organic molecules like our target carbazole are HPLC-UV and LC-MS/MS.[8] Understanding their principles is key to designing a meaningful cross-validation study.

  • High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): This technique separates compounds based on their physicochemical interactions with a stationary phase (e.g., a C18 column) and a mobile phase.[9] Detection relies on the molecule's ability to absorb light at a specific wavelength. It is a robust, cost-effective, and widely available method. However, its selectivity can be limited, as co-eluting impurities with similar absorption spectra can interfere with quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method couples the powerful separation of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer.[10] The mass spectrometer identifies and quantifies the analyte based on its unique mass-to-charge ratio (m/z) and its fragmentation pattern.[11] This dual selectivity makes LC-MS/MS the gold standard for bioanalysis, capable of detecting compounds at parts-per-trillion levels even in complex matrices.

Foundational Logic: Why Cross-Validate Between These Methods?

The primary driver for cross-validation is the fundamental difference in their detection mechanisms. HPLC-UV measures a physical property (light absorbance), while LC-MS/MS measures a fundamental molecular property (mass-to-charge ratio). A successful cross-validation provides profound confidence that both methods are accurately measuring the target analyte, free from interference.

The Cross-Validation Workflow: A Self-Validating System

Below is a diagrammatic representation of the complete cross-validation workflow.

Cross-Validation Workflow cluster_planning Phase 1: Planning & Preparation cluster_validation Phase 2: Independent Method Validation cluster_analysis Phase 3: Comparative Sample Analysis cluster_conclusion Phase 4: Data Evaluation & Conclusion plan Define Objectives & Acceptance Criteria (ICH Q2(R1)) prep_standards Prepare Single Stock Solution of Analyte & Internal Standard plan->prep_standards prep_qc Prepare Spiked Calibration & QC Samples in Matrix prep_standards->prep_qc val_hplc Validate HPLC-UV Method (Accuracy, Precision, Linearity, etc.) val_lcms Validate LC-MS/MS Method (Accuracy, Precision, Linearity, etc.) analyze_hplc Analyze QC Samples with Validated HPLC-UV Method val_hplc->analyze_hplc analyze_lcms Analyze the SAME QC Samples with Validated LC-MS/MS Method val_lcms->analyze_lcms compare Tabulate & Compare Results (% Difference vs. Mean) analyze_hplc->compare analyze_lcms->compare assess Assess Against Acceptance Criteria (e.g., ±20% for ≥2/3 of samples) compare->assess conclusion Declare Methods as Interchangeable or Investigate Bias assess->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Protocols and Data Interpretation

This section provides detailed methodologies for validating and cross-validating hypothetical HPLC-UV and LC-MS/MS assays for this compound in human plasma.

Part 1: Independent Method Validation

Before any cross-validation can occur, each analytical method must be fully validated according to regulatory guidelines to establish its performance characteristics.[13][14][15]

Key Validation Parameters (as per ICH Q2(R1)) [7][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

The following table summarizes typical performance characteristics for the two methods.

ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linearity Range 0.1 – 50 µg/mL0.5 – 1000 ng/mLLC-MS/MS detectors are not easily saturated and offer much higher sensitivity, allowing for a wider dynamic range and a lower limit of quantification (LLOQ).
LLOQ 0.1 µg/mL0.5 ng/mLMass spectrometry provides superior signal-to-noise for trace-level analysis compared to UV absorbance.[10]
Accuracy (% Bias) Within ±15%Within ±15%Acceptance criteria are typically set by regulatory guidelines and should be comparable for both validated methods.
Precision (%RSD) ≤15%≤15%Similar to accuracy, precision requirements are governed by guidelines to ensure reproducibility.
Matrix Effect Not typically assessedMust be assessedUV detection is less prone to matrix effects than electrospray ionization (ESI) used in LC-MS/MS, where endogenous compounds can suppress or enhance the analyte signal.
Part 2: Cross-Validation Experimental Protocol

The core of the cross-validation involves analyzing the same set of quality control (QC) samples with both validated methods.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a single, primary stock solution of this compound from a certified reference standard. This is critical to avoid bias from weighing errors between two different stocks.

    • From this single stock, prepare calibration standards and at least three levels of QC samples (low, medium, high) by spiking into the relevant biological matrix (e.g., human plasma).

  • Sample Analysis:

    • Analyze a set of the QC samples (n=5 or 6 replicates per level) using the validated HPLC-UV method.

    • Concurrently, analyze the exact same set of QC samples using the validated LC-MS/MS method. The analysis should be performed by analysts who are proficient with each respective method.

  • Data Evaluation:

    • For each QC sample, calculate the concentration obtained from both methods.

    • Calculate the mean concentration for each QC level as determined by each method.

    • For each individual sample, calculate the percentage difference from the overall mean of the two methods. A common approach is: % Difference = [(Value₁ - Value₂) / ((Value₁ + Value₂)/2)] * 100

Acceptance Criteria:

The acceptance criteria should be predefined in the validation plan.[17] A widely accepted standard, particularly in bioanalysis, is that the percentage difference for at least two-thirds (67%) of the individual samples should be within ±20.0% of the mean.[6]

Part 3: Interpreting the Results - A Case Study

The table below presents hypothetical data from a cross-validation study.

QC LevelSample IDHPLC-UV Result (ng/mL)LC-MS/MS Result (ng/mL)Mean (ng/mL)% DifferencePass/Fail
Low QC LQC-11.61.41.50-14.3%Pass
(1.5 ng/mL)LQC-21.71.51.60-12.5%Pass
LQC-31.41.31.35-7.7%Pass
LQC-41.81.61.70-11.8%Pass
LQC-51.51.71.6012.5%Pass
Mid QC MQC-178.585.181.808.1%Pass
(80 ng/mL)MQC-281.288.084.608.0%Pass
MQC-375.682.378.958.5%Pass
MQC-483.091.587.259.7%Pass
MQC-579.184.481.756.5%Pass
High QC HQC-1745810777.58.4%Pass
(750 ng/mL)HQC-2760832796.09.0%Pass
HQC-3733795764.08.1%Pass
HQC-4781850815.58.5%Pass
HQC-5725825775.012.9%Pass

Causality Behind Discrepancies: Troubleshooting Failed Cross-Validations

If a cross-validation fails, a thorough investigation is required. The underlying cause must be identified to ensure data integrity.

Caption: Key areas to investigate in the event of a failed cross-validation.

  • Method Specificity: This is the most common cause of failure. An unknown metabolite or impurity may co-elute with the parent drug in the HPLC-UV system, artificially inflating the result. Because LC-MS/MS is specific to the parent drug's mass, it will not detect this interference, leading to a positive bias in the HPLC-UV data.

  • Reference Standard Integrity: Using different lots or sources of reference material for each method validation can introduce a significant bias. This is why a single stock solution is paramount for the cross-validation experiment itself.

  • Sample Handling and Stability: The analyte may degrade differently under the conditions used for each method (e.g., different autosampler temperatures, different extraction solvents).

  • Calibration Curve Errors: Using an inappropriate regression model (e.g., linear regression for a non-linear response) in one of the methods can introduce concentration-dependent bias.

Conclusion and Best Practices

The cross-validation of analytical methods is a critical exercise in ensuring data integrity and comparability across different analytical platforms. For a molecule like this compound, where multiple assays may be used throughout its development, this process underpins the reliability of crucial decisions.

Key Takeaways for Senior Scientists:

  • Plan Ahead: Define the scope, procedures, and acceptance criteria for cross-validation before any samples are analyzed.

  • Use a Single Source: All calibration standards and QC samples for the cross-validation study must originate from a single, freshly prepared stock solution of the reference standard.

  • Validate First: Never attempt to cross-validate methods that have not been independently and fully validated for their intended purpose.

  • Investigate Failures: A failed cross-validation is not just a failed experiment; it is an indication of a potential flaw in one of the methods that could have significant repercussions. A thorough, documented investigation is mandatory.

By adhering to these principles and following a scientifically sound, systematic approach, researchers can ensure that their analytical results for this compound are robust, reliable, and interchangeable, regardless of the analytical technique employed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.